

molecular weight and formula of ROS 234 dioxalate

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Compound of Interest

Compound Name: ROS 234

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In-Depth Technical Guide: ROS 234 Dioxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental methodologies for **ROS 234** dioxalate, a potent histamine H3 receptor antagonist.

Core Data Summary

The following table summarizes the key quantitative data for ROS 234 dioxalate.



Parameter	Value	Source(s)
Molecular Weight	421.37 g/mol	[1][2]
Chemical Formula	C13H15N5·2C2H2O4	[1][2]
Combined Formula	C17H19N5O8	[3][4]
CAS Number	1781941-93-2	[1]
Purity	≥99%	[1]
Solubility	Soluble to 50 mM in water and DMSO	[1]
pKi (Rat cerebral cortex H₃-receptor)	8.90	[3]
pKB (Guinea-pig ileum H₃- receptor)	9.46	[3]
ED ₅₀ (in vivo, Rat cerebral cortex)	19.12 mg/kg (intraperitoneal)	[3]

Physicochemical Properties

ROS 234 dioxalate, with the chemical name N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate, is a potent and selective antagonist for the histamine H₃ receptor. The compound is typically supplied as a dioxalate salt, which enhances its solubility in aqueous solutions, making it suitable for a range of in vitro and in vivo experimental applications.

Biological Activity and Mechanism of Action

ROS 234 dioxalate functions as a high-affinity antagonist of the histamine H₃ receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. As a presynaptic autoreceptor, the H₃ receptor tonically inhibits the synthesis and release of histamine. It also acts as a heteroreceptor, modulating the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.

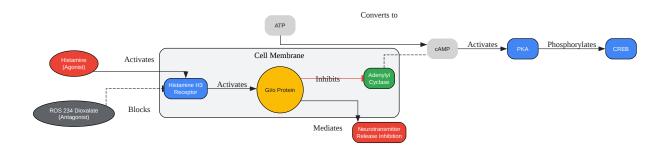
By antagonizing the H₃ receptor, **ROS 234** dioxalate blocks the inhibitory effect of endogenous histamine, leading to an enhanced release of histamine and other neurotransmitters. This



mechanism of action underlies its potential therapeutic applications in neurological and psychiatric disorders.

Histamine H₃ Receptor Signaling Pathway

The histamine H_3 receptor is coupled to the Gi/o family of G proteins. Upon activation by an agonist, the $G\alpha$ i/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The $G\beta\gamma$ subunits can also modulate downstream effectors, such as N-type voltage-gated calcium channels, to reduce neurotransmitter release. As an antagonist, **ROS 234** dioxalate blocks these signaling cascades.



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Caption: Histamine H₃ Receptor Signaling Pathway and the Antagonistic Action of **ROS 234** Dioxalate.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific applications of **ROS 234** dioxalate are proprietary and not publicly available. However, the following are representative methodologies for characterizing H₃ receptor antagonists.

Radioligand Binding Assay for H₃ Receptor Affinity



This in vitro assay determines the binding affinity of a compound to the H₃ receptor.

1. Materials:

- Cell membranes expressing the histamine H₃ receptor (e.g., from HEK293 or CHO cells).
- Radioligand, typically [3H]Nα-methylhistamine.
- ROS 234 dioxalate or other test compounds.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (ice-cold).
- · Scintillation cocktail.

2. Procedure:

- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
- Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
- Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer to remove non-specific binding.
- Measure the radioactivity on the filters using a scintillation counter.
- Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.

In Vivo Microdialysis for Neurotransmitter Release

This in vivo technique measures the effect of **ROS 234** dioxalate on the extracellular levels of neurotransmitters in specific brain regions of living animals.

1. Materials:

- Stereotaxic apparatus.
- Microdialysis probes.
- · Perfusion pump.
- Artificial cerebrospinal fluid (aCSF).
- ROS 234 dioxalate dissolved in a suitable vehicle.
- Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).

2. Procedure:

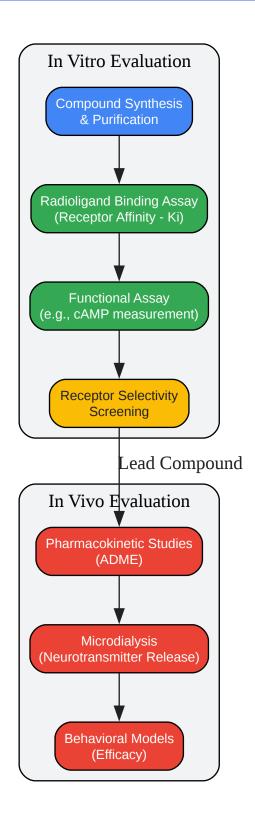


- Surgically implant a microdialysis probe into the brain region of interest (e.g., cortex, striatum) of an anesthetized animal.
- Continuously perfuse the probe with aCSF at a slow, constant flow rate.
- Collect dialysate samples at regular intervals to establish a baseline of neurotransmitter levels.
- Administer ROS 234 dioxalate (e.g., via intraperitoneal injection).
- Continue collecting dialysate samples to measure changes in neurotransmitter concentrations post-administration.
- Analyze the dialysate samples to quantify the levels of histamine, dopamine, acetylcholine, etc.

Logical Workflow for H₃ Antagonist Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel H₃ receptor antagonist like **ROS 234** dioxalate.





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Caption: Preclinical Evaluation Workflow for a Histamine H₃ Receptor Antagonist.



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